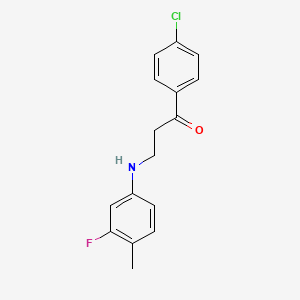

1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(3-fluoro-4-methylanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO/c1-11-2-7-14(10-15(11)18)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-7,10,19H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMGMORBKXZVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone typically involves a multi-step process:

Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzene to form chlorobenzene, which is then subjected to further reactions to introduce the propanone group.

Introduction of the Fluoro-Methylanilino Group: The next step involves the introduction of the fluoro-methylanilino group through a nucleophilic substitution reaction. This step requires the use of a fluorinated aniline derivative and appropriate reaction conditions to ensure the substitution occurs at the desired position.

Industrial Production Methods

Industrial production of 1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Theoretical calculation based on molecular formula.

Key Observations:

- Halogen Effects: Chlorine at the 4-position (propanone ring) is common in cytotoxic compounds. For example, (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (IC50 = 1,484.75 µg/mL) showed lower cytotoxicity compared to brominated analogs, suggesting halogen size and electronegativity modulate activity .

- Amino Group Variations: Replacement of the anilino group with piperidinyl (Aldi-4) or dimethylamino groups reduces aromaticity, altering solubility and enzyme-binding interactions .

Biological Activity

1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone, also known by its IUPAC name, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , featuring a chlorophenyl group, a fluoro-methylanilino moiety, and a propanone functional group. Its structural characteristics contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 291.75 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 892155-56-5 |

The biological activity of 1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone is primarily attributed to its ability to interact with various molecular targets within the body. The compound may exert its effects by:

- Inhibiting Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for cellular processes.

- Modulating Receptor Activity : The compound may bind to certain receptors, altering their signaling pathways and influencing cellular responses.

- Interfering with Tumor Growth : Preliminary studies suggest potential anticancer properties, particularly against breast and lung cancers.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.

- Anticancer Effects : The compound has shown promise in inhibiting tumor growth in preclinical models, particularly in breast and lung cancer cell lines.

- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in the treatment of neurodegenerative diseases and urinary tract infections.

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Activity :

- Antimicrobial Efficacy :

- Enzyme Inhibition Studies :

Q & A

Q. How do crystallographic data inform the design of derivatives with improved potency?

- Answer : X-ray structures of analogs (e.g., PDB ID: BRQ) reveal key hydrogen bonds and hydrophobic interactions with target proteins. Substituent modifications at the 3-fluoro-4-methylanilino group enhance binding affinity, as shown in kinase inhibitors . Fragment-based drug design (FBDD) leverages these insights for lead optimization .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectral and biological data using orthogonal techniques (e.g., NMR vs. X-ray for structure; enzyme assays vs. cellular uptake for activity).

- Experimental Design : Include control groups (e.g., halogen-free analogs) to isolate substituent effects in SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.